2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol
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Overview
Description
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClFNO It is known for its unique structure, which includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogen exchange reactions often utilize reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate gene expression related to inflammation and oxidative stress, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- 2-amino-2-(2,5-dichlorophenyl)ethan-1-ol
- 2-amino-2-(2,4-difluorophenyl)ethan-1-ol
Uniqueness
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
CAS No. |
1270414-57-7 |
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Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
AWTHYDDYQBFCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)N |
Purity |
95 |
Origin of Product |
United States |
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